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Compound of Interest

Compound Name: Deleobuvir

Cat. No.: B8103036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV)

NS5B RNA-dependent RNA polymerase.[1] It is a potent and selective inhibitor that binds to

the thumb pocket 1 allosteric site of the enzyme.[1][2] Understanding the synthesis of

Deleobuvir and its major metabolites is crucial for drug development, including the preparation

of reference standards for metabolic studies and the development of scalable manufacturing

processes. This document provides a detailed overview of the synthesis protocols for

Deleobuvir and its primary metabolites based on published literature. The major metabolites

identified in plasma are an acyl glucuronide and an alkene reduction metabolite, referred to as

CD 6168.[3][4]

Data Summary
The following tables summarize the key quantitative data related to the synthesis of

Deleobuvir and its metabolites.

Table 1: Synthesis of Deleobuvir Intermediates
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Intermediat
e

Starting
Material

Key
Reagents/C
onditions

Yield (%) Purity (A%)
Reference(s
)

4-chloro-2-

(methyl)-

aminonitrobe

nzene

2,4-

dichloronitrob

enzene

Aqueous

methyl

amine,

DMSO, 65 °C

93 94 [5]

(E)-butyl 3-(4-

amino-3-

(methylamino

)phenyl)acryl

ate

4-chloro-2-

methylamino

nitrobenzene

Pd(OAc)₂,

ⁱPr₂NEt, LiCl,

DMAc, n-

butyl acrylate,

110 °C (Heck

reaction)

- - [5]

Isopropyl 2-

bromo-3-

cyclopentyl-1-

methyl-1H-

indole-6-

carboxylate

Isopropyl 3-

cyclopentyl-1-

methyl-1H-

indole-6-

carboxylate

Bromine,

controlled

temperature,

quench with

aq. Na₂S₂O₃

and 4-

methylmorph

oline

93-98 - [5]

(E)-butyl 3-(2-

(1-(2-(5-

bromopyrimid

in-2-yl)-3-

cyclopentyl-1-

methyl-1H-

indole-6-

carboxamido)

cyclobutyl)-1-

methyl-1H-

benzo[d]imid

azol-6-

yl)acrylate

-

Amide

coupling

followed by

crystallization

from

MeOH/water

96.6 98.0 [6]
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Note: '-' indicates data not available in the searched sources.

Table 2: Synthesis of Deleobuvir and its Metabolites
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Compound
Starting
Material

Key
Steps/Reagent
s

Overall Yield
(%)

Reference(s)

Deleobuvir (BI

207127)

(E)-butyl 3-(2-(1-

(2-(5-

bromopyrimidin-

2-yl)-3-

cyclopentyl-1-

methyl-1H-

indole-6-

carboxamido)cyc

lobutyl)-1-methyl-

1H-

benzo[d]imidazol

-6-yl)acrylate

Hydrolysis with

aq. NaOH in

THF/MeOH,

followed by

controlled

acidification with

acetic acid.

90 [6]

[¹³C₆]-Deleobuvir Aniline-[¹³C₆]
11 steps from

starting material.
-

[¹⁴C]-Deleobuvir
Potassium

cyanide-[¹⁴C]

Bucherer-Bergs

reaction to form

1-

cyclobutylaminoa

cid-[¹⁴C] followed

by 4 steps.

-

Reduced Double

Bond Metabolite

(CD 6168)

Deleobuvir - -

Acyl Glucuronide

of Deleobuvir
Deleobuvir

3 steps from the

parent acid using

known

procedures.

-

Acyl Glucuronide

of Reduced

Double Bond

Metabolite

Reduced Double

Bond Metabolite

(CD 6168)

3 steps from the

parent acid using

known

procedures.

-
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Note: '-' indicates data not available in the searched sources.

Experimental Protocols
Synthesis of Deleobuvir
The synthesis of Deleobuvir can be achieved through a convergent approach, involving the

preparation of key indole and benzimidazole intermediates followed by their coupling and final

hydrolysis.

1. Preparation of the Indole Moiety (based on a reported concise synthesis[7])

Step 1: Synthesis of 3-Cyclopentyl-1H-indole-6-carboxylic acid: Commercially available

indole-6-carboxylic acid is condensed with cyclopentanone, followed by hydrogenation to

introduce the cyclopentyl group at the 3-position.

Step 2: N,O-methylation: A one-pot reaction with dimethyl carbonate (Me₂CO₃) yields the

methyl ester and methylation of the indole nitrogen.

Step 3: Bromination: The resulting intermediate is brominated at the 2-position using Br₂ to

afford the key bromide intermediate.

2. Preparation of the Benzimidazole Moiety (based on disclosed patent information[5][6])

Step 1: Synthesis of 4-chloro-2-(methylamino)nitrobenzene: 2,4-dichloronitrobenzene is

reacted with aqueous methylamine in DMSO at 65 °C.

Step 2: Heck Reaction: The product from the previous step undergoes a ligandless Heck

reaction with n-butyl acrylate in the presence of Pd(OAc)₂, ⁱPr₂NEt, and LiCl in DMAc at 110

°C.

Step 3: Reduction and Cyclization: The nitro group is reduced, and subsequent cyclization

with a cyclobutyl amino acid derivative forms the benzimidazole ring system.

3. Amide Coupling and Final Hydrolysis[6][7]

Step 1: Amide Bond Formation: The indole carboxylic acid and the benzimidazole amine are

coupled to form the amide bond.
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Step 2: Hydrolysis: The butyl ester is hydrolyzed using aqueous sodium hydroxide in a

mixture of THF and methanol. Controlled acidification with acetic acid is critical to precipitate

the final product, Deleobuvir, as an easy-to-filter crystalline solid.

Synthesis of Deleobuvir Metabolites
The synthesis of the major metabolites has been reported, particularly for isotopically labeled

versions used in ADME studies.

1. Synthesis of the Reduced Double Bond Metabolite (CD 6168)

The synthesis of the alkene-reduced metabolite involves the reduction of the double bond in

the acrylic acid side chain of Deleobuvir. While the specific laboratory-scale reaction

conditions for the non-labeled version are not detailed in the provided search results, it is a

standard reduction of an α,β-unsaturated carboxylic acid.

2. Synthesis of Acyl Glucuronide Metabolites

The acyl glucuronide derivatives of both Deleobuvir and its reduced metabolite are

synthesized from their corresponding carboxylic acids. The synthesis is reported to be a three-

step process following known procedures. This typically involves:

Protection of the sugar hydroxyl groups of a glucuronic acid donor (e.g., as the methyl ester

and with acetyl or other protecting groups).

Activation of the anomeric position (e.g., as a bromide or trichloroacetimidate).

Coupling of the activated glucuronic acid donor with the carboxylic acid of Deleobuvir or its

metabolite, often in the presence of a suitable promoter.

Deprotection of the sugar hydroxyls and the methyl ester to yield the final acyl glucuronide.

Visualizations
Deleobuvir Mechanism of Action
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Caption: Deleobuvir allosterically inhibits HCV NS5B polymerase.
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Caption: Convergent synthesis workflow for Deleobuvir.
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Deleobuvir Metabolic Pathway

Metabolic Transformations

Deleobuvir

Alkene Reduction
(Gut Bacteria)

Acyl Glucuronidation
(UGT Enzymes)

Metabolite CD 6168
(Reduced Double Bond)

Deleobuvir Acyl
Glucuronide

Acyl Glucuronidation
(UGT Enzymes)

CD 6168 Acyl
Glucuronide

Click to download full resolution via product page

Caption: Major metabolic pathways of Deleobuvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8103036#synthesis-protocol-for-deleobuvir-and-its-
metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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